molecular formula C23H21ClN4OS B2566155 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine CAS No. 852132-69-5

1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine

Cat. No.: B2566155
CAS No.: 852132-69-5
M. Wt: 436.96
InChI Key: KXTIGNLLJYGFPV-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an imidazo[2,1-b][1,3]thiazole moiety, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Comparison with Similar Compounds

  • 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine
  • 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}morpholine

Uniqueness: 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its piperazine ring, in particular, enhances its ability to interact with biological targets compared to similar compounds with different ring systems.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4OS/c1-16-21(30-23-25-20(15-28(16)23)17-6-3-2-4-7-17)22(29)27-12-10-26(11-13-27)19-9-5-8-18(24)14-19/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXTIGNLLJYGFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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